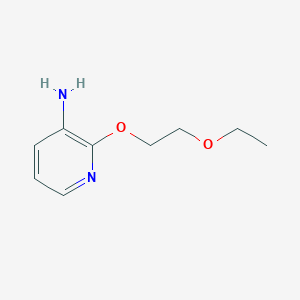

2-(2-Ethoxyethoxy)pyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic and Materials Science Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in a vast array of chemical compounds. numberanalytics.comalgoreducation.comnih.gov Its derivatives are of paramount importance in medicinal chemistry, with the pyridine ring being a key component in numerous pharmaceuticals. ajrconline.org The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution within the aromatic system, making it susceptible to various chemical transformations. nih.gov This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of complex molecular architectures.

In materials science, pyridine-based compounds are utilized in the development of polymers, dyes, and functional materials. numberanalytics.com The ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives valuable as ligands in catalysis and for the synthesis of metal-organic frameworks (MOFs). numberanalytics.com The inherent aromaticity and thermal stability of the pyridine ring also contribute to the desirable properties of the resulting materials.

Role of Polyether Chains in Molecular Design and Functionalization

Polyether chains, such as the ethoxyethoxy group in the target molecule, are characterized by the repeating ether linkages (C-O-C). These chains are known for their flexibility, polarity, and ability to engage in hydrogen bonding. A prominent example is poly(ethylene glycol) (PEG), a polymer widely used to modify the properties of molecules and materials. nih.govdntb.gov.uanih.gov

The incorporation of polyether chains into a molecule can significantly enhance its solubility in various solvents, a crucial aspect in many chemical processes and applications. mdpi.com Furthermore, these chains can influence the self-assembly of molecules, leading to the formation of supramolecular structures with defined morphologies. In the context of materials science, the presence of polyether chains can impact the mechanical and thermal properties of polymers and can be functionalized to introduce specific chemical reactivity. nih.gov

Overview of 2-(2-Ethoxyethoxy)pyridin-3-amine: A Multifunctional Building Block

This compound, with the chemical formula C9H14N2O2, integrates the key features of both pyridine and polyether moieties. The pyridine ring provides a rigid, aromatic core with a reactive amino group at the 3-position and an ether linkage at the 2-position. The amino group can act as a nucleophile or a base, and its presence is crucial for many of the potential applications of this molecule. The 2-alkoxy substituent can influence the electronic properties of the pyridine ring and can be introduced through nucleophilic aromatic substitution reactions. nih.gov

The (2-ethoxyethoxy) side chain imparts flexibility and is expected to enhance the solubility of the molecule in polar solvents. This side chain can also participate in intermolecular interactions, such as hydrogen bonding, which can influence the bulk properties of materials derived from this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H14N2O2 |

| CAS Number | 1016494-26-0 |

Note: Detailed experimental data for this specific compound is limited in publicly available literature. The properties are based on its chemical structure.

Scope and Objectives of Research on this compound

While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, the study of this compound and its analogs is driven by several key objectives. A primary goal is to explore its utility as a versatile intermediate in organic synthesis. The presence of multiple functional groups—the pyridine nitrogen, the primary amine, and the ether linkage—allows for a wide range of chemical modifications, making it a potential precursor for more complex molecules with applications in pharmaceuticals and agrochemicals. acs.orgresearchgate.net

Furthermore, research into this and similar molecules aims to understand how the interplay between the rigid aromatic core and the flexible polyether side chain influences the physical and chemical properties of the resulting materials. This includes studying its potential for the development of novel polymers, ligands for catalysis, and functional materials with tailored solubility and reactivity. The synthesis of related 2-aminopyridine (B139424) derivatives is an active area of research, with various methods being developed to achieve efficient and selective transformations. nih.govorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2-ethoxyethoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3 |

InChI Key |

GWJPFAZMRSKHNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=C(C=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Ethoxyethoxy Pyridin 3 Amine

Precursor Synthesis and Functional Group Transformations

The synthesis of 2-(2-ethoxyethoxy)pyridin-3-amine is strategically centered around the initial preparation of a functionalized pyridine (B92270) precursor, which is then modified to introduce the final amino group.

Synthesis of Ethoxyethoxy-Functionalized Precursors

A critical step in the synthesis is the attachment of the ethoxyethoxy side chain to the pyridine ring. A common and effective method for this is a nucleophilic aromatic substitution reaction. The synthesis commences with a readily available starting material, 2-chloro-3-nitropyridine (B167233). This precursor is advantageous as the chloro group at the 2-position is activated towards substitution by the electron-withdrawing nitro group at the 3-position.

The ethoxyethoxy moiety is introduced by reacting 2-chloro-3-nitropyridine with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base. The base, typically sodium hydride (NaH), deprotonates the alcohol of 2-(2-ethoxyethoxy)ethanol to form a more nucleophilic alkoxide. This alkoxide then displaces the chloride ion from the pyridine ring to yield the key intermediate, 2-(2-ethoxyethoxy)-3-nitropyridine. This reaction, a variation of the Williamson ether synthesis, is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) to facilitate the reaction.

| Reactants | Reagents | Solvent | Product |

| 2-chloro-3-nitropyridine, 2-(2-ethoxyethoxy)ethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 2-(2-ethoxyethoxy)-3-nitropyridine |

Introduction of the Amino Group on the Pyridine Ring

With the ethoxyethoxy side chain in place, the final step is the introduction of the amino group at the 3-position of the pyridine ring. This is most efficiently achieved through the reduction of the nitro group of the 2-(2-ethoxyethoxy)-3-nitropyridine intermediate.

This reduction is a standard and high-yielding transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common method, utilizing hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). chemicalbook.com This reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol (B129727).

Alternative reduction methods include the use of metals in acidic media, such as iron powder in the presence of ammonium (B1175870) chloride in an ethanol/water mixture, or tin(II) chloride in ethanol. thieme-connect.com These methods provide reliable alternatives to catalytic hydrogenation. The successful reduction of the nitro group yields the target compound, this compound.

| Precursor | Reducing Agent | Solvent | Product |

| 2-(2-ethoxyethoxy)-3-nitropyridine | H₂/Pd/C | Ethanol/Methanol | This compound |

| 2-(2-ethoxyethoxy)-3-nitropyridine | Fe/NH₄Cl | Ethanol/Water | This compound |

| 2-(2-ethoxyethoxy)-3-nitropyridine | SnCl₂ | Ethanol | This compound |

Approaches for Constructing the Pyridine Nucleus

While the functionalization of a pre-existing pyridine ring is a common strategy, alternative approaches involve the construction of the pyridine nucleus itself with the desired substituents already incorporated or added in a subsequent step.

Post-Synthetic Functionalization of Pyridine Rings with Ethoxyethoxy Chains

Modern cross-coupling reactions offer powerful tools for the late-stage functionalization of heterocyclic compounds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov In a hypothetical alternative synthesis, one could start with a 2-(2-ethoxyethoxy)-3-halopyridine and introduce the amino group using an ammonia (B1221849) equivalent under palladium catalysis.

Conversely, an Ullmann condensation could be employed. This copper-catalyzed reaction can be used to form C-O bonds between an alcohol and an aryl halide, or C-N bonds between an amine and an aryl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net For example, 2-chloro-3-aminopyridine could potentially be reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a copper catalyst to form the target molecule. However, these reactions often require harsh conditions and may not be as efficient as the nitro-reduction route.

Optimization of Reaction Conditions and Yields

The efficiency of the primary synthetic route, involving the nucleophilic substitution followed by nitro reduction, can be optimized by carefully controlling the reaction parameters.

For the synthesis of the 2-(2-ethoxyethoxy)-3-nitropyridine intermediate, the choice of base and solvent is crucial. While sodium hydride in DMF is effective, other strong bases and polar aprotic solvents could be explored. The reaction temperature can also be adjusted to balance the reaction rate and minimize potential side reactions.

In the reduction of the nitro group, the choice of reducing agent and catalyst can influence the yield and purity of the final product. The catalyst loading for hydrogenation and the reaction time are important parameters to optimize. For metal-based reductions, the stoichiometry of the metal and the acid source, as well as the reaction temperature, can be fine-tuned to maximize the conversion and selectivity. Purification of the final product is typically achieved through column chromatography to remove any unreacted starting materials or byproducts.

Catalyst Systems for Selective Bond Formations

The choice of catalyst is paramount for achieving high efficiency and selectivity in the synthesis of substituted aminopyridines. Both palladium and copper-based systems are extensively used for C-N cross-coupling reactions. numberanalytics.comorganic-chemistry.org

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.orgcapes.gov.br The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of a primary amine like this compound, an ammonia equivalent is often used, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis. organic-chemistry.orglibretexts.org

The catalytic cycle typically starts with a Pd(0) species, which undergoes oxidative addition with the aryl halide. numberanalytics.com Subsequent steps involve association with the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being common. numberanalytics.com

Copper-Catalyzed Systems (Ullmann Condensation): The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, presents a classical alternative. wikipedia.org This method typically employs a copper catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the reaction. wikipedia.orgnih.gov Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper with ligands like diamines (e.g., TMEDA) or amino acids (e.g., L-proline), allowing for milder reaction conditions. nih.govresearchgate.net These reactions are generally less expensive than their palladium-catalyzed counterparts but can sometimes have a more limited substrate scope. wikipedia.org

| Catalyst System | Typical Catalyst/Precursor | Common Ligands | Key Characteristics |

| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, P(t-Bu)₃, BINAP) wikipedia.orgnumberanalytics.com | High efficiency, broad scope, milder conditions, but higher cost. capes.gov.br |

| Copper-Catalyzed | CuI, Cu₂O, Cu powder | Diamines (e.g., TMEDA), L-proline, Phenanthroline wikipedia.orgnih.govresearchgate.net | Lower cost, different reactivity profile, often requires higher temperatures. wikipedia.org |

Solvent Effects and Reaction Kinetics Studies

Solvent Selection: For Buchwald-Hartwig reactions, solvents such as toluene, dioxane, and dimethylformamide (DMF) are frequently used. libretexts.org The choice can influence the aggregation state of the catalyst and the solubility of the base. For Ullmann-type reactions, high-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are common, especially in ligand-free systems, to achieve the necessary high temperatures. wikipedia.orgresearchgate.net

Reaction Kinetics: While specific kinetic studies for this compound are not publicly available, general principles for amination reactions apply. The rate of Buchwald-Hartwig amination is influenced by the nature of the aryl halide (I > Br > Cl), the steric hindrance of the amine and ligand, and the strength of the base. numberanalytics.com The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. numberanalytics.com

Kinetic studies on the reactions of amines in solution, often using techniques like the stopped-flow method, show that reaction rates are highly dependent on the amine's structure and the solvent system. rti.orgrsc.orgresearchgate.net For instance, aqueous systems generally exhibit faster reaction rates compared to non-aqueous ones like methanol or ethanol for certain amine reactions. rti.orgresearchgate.net The reaction order can be complex, often involving the concentrations of the catalyst, amine, and base. rsc.org

| Solvent | Boiling Point (°C) | Dielectric Constant | Common Use Case |

| Toluene | 111 | 2.4 | Buchwald-Hartwig |

| 1,4-Dioxane | 101 | 2.2 | Buchwald-Hartwig |

| Dimethylformamide (DMF) | 153 | 36.7 | Buchwald-Hartwig, Ullmann |

| N-Methylpyrrolidone (NMP) | 202 | 32.2 | Ullmann |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Ullmann |

Isolation and Purification Strategies

Following the completion of the synthesis, a standard workup and purification procedure is necessary to isolate the target compound. A typical workflow would involve:

Quenching: The reaction is first cooled and then quenched, often with water or an aqueous ammonium chloride solution.

Extraction: The product is extracted from the aqueous layer into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product is then purified. The most common method for a compound of this nature is flash column chromatography on silica (B1680970) gel. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compound from the column, separating it from unreacted starting materials and byproducts.

Final Product Characterization: The purity of the final product is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Stereochemical Considerations in Synthesis

Chiral Auxiliaries and Asymmetric Synthesis Approaches (If Applicable)

The molecule this compound is achiral as it does not possess any stereocenters. Therefore, the use of chiral auxiliaries or asymmetric synthesis approaches for its direct preparation is not applicable. While methods exist for the asymmetric synthesis of chiral pyridine derivatives, they are not relevant to this specific target compound. researchgate.netnih.gov

Enantiomeric Resolution Techniques (If Applicable)

As this compound is an achiral molecule, it exists as a single structure and not as a mixture of enantiomers. Consequently, enantiomeric resolution techniques are not applicable.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound focuses on improving efficiency and reducing environmental impact. Modern catalytic methods inherently align with some of these principles when compared to older, stoichiometric approaches.

Key areas for green improvements include:

Catalyst Efficiency: Developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) allows for lower catalyst loadings, reducing metal waste and cost. Modern Buchwald-Hartwig systems often operate with very low catalyst concentrations. organic-chemistry.org

Solvent Choice: Efforts are made to replace hazardous solvents like DMF and NMP with greener alternatives. Water has been explored as a solvent for some Ullmann-type couplings, which is highly advantageous from an environmental perspective. nih.gov

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. Cross-coupling reactions like Buchwald-Hartwig are generally atom-economical.

Energy Efficiency: The use of microwave irradiation has been shown to significantly reduce reaction times and energy consumption for related syntheses, such as the Ullmann condensation of aminopyridines. researchgate.net Additionally, mechanochemical methods, which involve solvent-free grinding of reactants, represent a promising green alternative for the synthesis of related heterocyclic compounds. nih.govresearchgate.net

Process Simplification: One-pot reactions, where multiple synthetic steps are carried out in the same vessel without intermediate isolation, can reduce solvent use, waste generation, and processing time. nih.gov

By optimizing these factors, the synthesis of this compound can be designed to be more sustainable and environmentally benign.

Atom Economy and Reaction Efficiency

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.

For the proposed SNAr synthesis of this compound from 2-chloropyridin-3-amine and 2-(2-ethoxyethoxy)ethanol, the reaction can be summarized as follows:

C₅H₅ClN₂ + C₆H₁₄O₃ + Base → C₁₁H₁₈N₂O₂ + [Base-H]⁺Cl⁻

The efficiency of this synthesis is not only determined by its theoretical atom economy but also significantly by the practical reaction yield. SNAr reactions on halopyridines can be high-yielding, though this is dependent on reaction conditions such as temperature, solvent, and the nature of the base used. nih.govyoutube.com The choice of the leaving group on the pyridine ring is also critical; while 2-chloropyridines are common, 2-fluoropyridines can sometimes offer higher reactivity in SNAr reactions.

Research on analogous SNAr reactions provides insight into potential efficiencies. For instance, the reaction of 2-halopyridines with various amine nucleophiles can proceed with moderate to excellent yields. nih.govresearchgate.net Similarly, reactions with alcohol nucleophiles, while sometimes requiring more forcing conditions like higher temperatures, can achieve good yields. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reported Yield (Analogous Reactions) |

| 2-Chloropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 80-120 °C | 70-90% |

| 2-Fluoropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux | 65-85% |

| 2-Chloropyridin-3-amine | 2-(2-Ethoxyethoxy)ethanol | Potassium tert-butoxide | Tetrahydrofuran (THF) | Room Temp to 60 °C | 75-95% |

This table presents plausible conditions and expected yield ranges for the synthesis of this compound based on data from analogous SNAr reactions.

Sustainable Solvent Choices and Waste Minimization

The choice of solvent is critical to the sustainability of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste. Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). While effective at promoting the reaction, these solvents are under increasing scrutiny due to their toxicity and difficulty in disposal.

Green chemistry principles encourage the use of more sustainable solvents. For SNAr reactions, alternatives are being explored. Ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has a better environmental profile than THF, are a viable option. In some cases, reactions can be run in the alcohol reactant itself, if it is inexpensive and available in large quantities, which simplifies the process and reduces solvent waste. chemrxiv.org Another green approach is the use of polyethylene (B3416737) glycol (PEG) as a solvent, which is biodegradable, non-toxic, and can often be recycled.

| Solvent | Boiling Point (°C) | Toxicity/Environmental Concerns | Potential as a Sustainable Alternative |

| Dimethylformamide (DMF) | 153 | Reproductive toxicity, high boiling point makes removal difficult. | Poor |

| Dimethyl Sulfoxide (DMSO) | 189 | High boiling point, can be difficult to remove from product. | Moderate |

| Tetrahydrofuran (THF) | 66 | Peroxide formation, derived from petrochemicals. | Poor |

| 2-Methyl-THF | 80 | Lower peroxide formation than THF, can be bio-derived. | Good |

| Polyethylene Glycol (PEG-400) | Decomposes | Low toxicity, biodegradable. | Excellent |

| 2-(2-Ethoxyethoxy)ethanol | 202 | Can act as both reactant and solvent, but has a very high boiling point. | Moderate (as a solvent) |

This table compares traditional and sustainable solvent choices for the proposed synthesis.

Waste minimization in the synthesis of this compound focuses on several key areas:

Byproduct Reduction : The primary byproduct in the proposed SNAr reaction is a salt (e.g., NaCl or KCl), which is generally less hazardous than organic byproducts. However, side reactions, such as elimination or reaction at other positions on the pyridine ring, can generate organic waste and reduce the yield of the desired product. Optimizing reaction conditions (temperature, choice of base) is key to minimizing these side reactions.

Solvent Recycling : Implementing distillation or other separation techniques to recover and reuse solvents like 2-MeTHF or PEG can significantly reduce waste and improve the economic viability of the synthesis.

Catalytic Approaches : While the proposed synthesis uses a stoichiometric amount of base, research into catalytic methods for similar transformations is ongoing. A catalytic process would generate significantly less waste. For example, some C-N and C-O bond-forming reactions can be facilitated by transition metal catalysts, though this introduces the need to remove metal contaminants from the final product. nih.gov

By carefully considering atom economy, reaction yields, solvent selection, and waste management strategies, the synthesis of this compound can be designed to be both efficient and environmentally responsible, in line with the modern principles of green chemistry.

Chemical Reactivity and Derivatization of 2 2 Ethoxyethoxy Pyridin 3 Amine

Reactivity of the Amino Group

The primary amino group at the 3-position of the pyridine (B92270) ring is a key center for a variety of chemical reactions, including nucleophilic attacks and condensation reactions.

Nucleophilic Acyl Substitution Reactions

The reactivity of the carbonyl compound is a crucial factor in these reactions. Acyl chlorides are generally more reactive than anhydrides, which are in turn more reactive than esters and amides. libretexts.org This reactivity is influenced by the electrophilicity of the carbonyl carbon; electron-withdrawing groups on the acyl compound enhance its reactivity towards nucleophiles like 2-(2-ethoxyethoxy)pyridin-3-amine. libretexts.org

Amide and Carbamate (B1207046) Formation

Amide Formation: A significant application of the nucleophilic character of the amino group is the formation of amides. sphinxsai.com This is typically achieved by reacting this compound with carboxylic acids or their derivatives. Direct amidation with carboxylic acids can be facilitated by coupling agents that activate the carboxylic acid. nih.gov For instance, reagents like tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) have been shown to be effective for the direct amidation of a wide array of carboxylic acids with various amines. nih.gov Another approach involves the use of pyridine N-oxides in a three-component condensation with amines and carboxylic acids, catalyzed by an organophosphorus species, to yield 2-amidopyridines. nih.gov The reaction of amines with acyl halides is also a common and effective method for amide synthesis. youtube.com

Carbamate Formation: The amino group can also be converted into a carbamate. Carbamates are often synthesized by reacting the amine with a chloroformate or by a three-component coupling involving the amine, carbon dioxide, and a halide. organic-chemistry.org The latter method can be promoted by reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org Another strategy for carbamate synthesis involves the reaction of amines with mixed carbonates derived from alcohols. nih.gov The use of O-alkyl S-(pyridin-2-yl)carbonothiolates allows for the selective N-protection of amino groups to form carbamates, even in the presence of other reactive functional groups like hydroxyls. organic-chemistry.org

Table 1: Examples of Amide and Carbamate Formation Reactions

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Amide Formation | This compound, Carboxylic Acid | B(OCH₂CF₃)₃ | N-(2-(2-ethoxyethoxy)pyridin-3-yl)amide |

| Amide Formation | This compound, Carboxylic Acid, Pyridine N-oxide | Organophosphorus catalyst | 2-Amidopyridine derivative |

| Amide Formation | This compound, Acyl Halide | Base (e.g., triethylamine) | N-(2-(2-ethoxyethoxy)pyridin-3-yl)amide |

| Carbamate Formation | This compound, CO₂, Halide | Cs₂CO₃, TBAI | 2-(2-Ethoxyethoxy)pyridin-3-ylcarbamate |

| Carbamate Formation | This compound, Mixed Carbonate | Triethylamine or Potassium Hydride | 2-(2-ethoxyethoxy)pyridin-3-ylcarbamate |

Alkylation and Arylation Processes

Alkylation: The amino group of this compound can undergo N-alkylation. However, direct alkylation with alkyl halides can sometimes lead to overalkylation. latech.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another method to introduce alkyl groups. The Gabriel synthesis, a method for preparing primary amines, can be adapted for N-alkylation by reacting the amine with a suitable alkylating agent after deprotonation. latech.edu

Arylation: N-arylation of aminopyridines can be achieved through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are commonly employed for this transformation. nih.gov The direct arylation of N-(2-pyridyl) substituted anilines has been demonstrated, where the arylation occurs at the ortho position to the amine functionality, directed by the pyridine nitrogen. nih.gov This type of reaction often utilizes a palladium catalyst, such as palladium(II) acetate (B1210297), along with a boronic acid as the aryl donor. nih.gov Additives like 1,4-benzoquinone (B44022) and a silver salt may be required for full conversion. nih.gov

Table 2: Selected Alkylation and Arylation Reactions of Aminopyridines

| Process | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | Aminopyridine, Alkyl Halide | Base | N-Alkylaminopyridine |

| Reductive Amination | Aminopyridine, Aldehyde/Ketone | Reducing Agent (e.g., NaBH₃CN) | N-Alkylaminopyridine |

| N-Arylation | Aminopyridine, Aryl Boronic Acid | Pd(OAc)₂, Ag₂O, 1,4-Benzoquinone | N-Arylaminopyridine |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is typically catalyzed by an acid and proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. wikipedia.org The reaction is reversible, and the removal of water, for example, by azeotropic distillation or the use of a dehydrating agent, can drive the reaction to completion. wikipedia.org These condensation reactions are fundamental in the synthesis of various heterocyclic systems. wikipedia.org

Oxidation and Reduction Pathways of the Amine Functionality

Oxidation: The amino group can be a site for oxidative reactions. For instance, the oxidation of some 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) has been shown to result in an unusual oxidative dimerization. nih.gov This reaction proceeds with high stereoselectivity. nih.gov Electrochemical oxidation of amines can also lead to various products, including the formation of iminium cations which can be trapped by nucleophiles. mdpi.com

Reduction: While the amino group itself is already in a reduced state, reactions involving the reduction of derivatives of the amino group are common. For example, amides formed from the amino group can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This two-step process of acylation followed by reduction provides an alternative route to N-alkylation. youtube.com

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons that can participate in chemical reactions.

The pyridine nitrogen can act as a directing group in certain reactions, such as the ortho-arylation of N-aryl-2-aminopyridine derivatives. nih.gov In these cases, the nitrogen coordinates to the metal catalyst, directing the functionalization to the adjacent position.

The pyridine nitrogen can also be a site for N-alkylation, though this is generally less favored than alkylation of the more nucleophilic amino group. Regioselective N-alkylation of pyridones, which exist in tautomeric equilibrium with hydroxypyridines, has been achieved using specific reagents like α-keto esters mediated by P(NMe₂)₃. organic-chemistry.org

Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. Pyridine N-oxides are versatile intermediates that can be used in various transformations. For example, they can react with activated isocyanides to form 2-aminopyridines. nih.gov They can also facilitate the synthesis of N-(pyridin-2-yl)amides from 2-aminopyridine-N-oxides, which can be a high-yielding alternative to direct amide coupling with 2-aminopyridines. researchgate.net

Coordination Chemistry with Metal Centers (Ligand Behavior)

The pyridine nitrogen and the exocyclic amino group of this compound make it a versatile ligand for coordination with a variety of metal centers. The lone pair of electrons on the pyridine nitrogen allows it to act as a strong σ-donor, while the amino group can also participate in coordination, leading to chelation. The ether oxygen atoms of the ethoxyethoxy side chain can also interact with metal ions, particularly hard cations, potentially leading to polydentate coordination.

The coordination behavior is analogous to that of other aminopyridine derivatives. For instance, 3-aminopyridine (B143674) has been shown to act as a bridging ligand in polymeric complexes or as a terminal ligand in mononuclear complexes. elsevierpure.com In the case of this compound, several coordination modes are plausible:

Monodentate Coordination: Primarily through the more basic pyridine nitrogen.

Bidentate Chelation: Involving both the pyridine nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring. This mode is common for 2-aminopyridine (B139424) derivatives.

Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino group to another.

Polydentate Coordination: The ether oxygens can also coordinate to the metal center, leading to a "lariat ether" type of complex, where the flexible side chain wraps around the metal ion.

The specific coordination mode will depend on the metal ion's nature (hard/soft acid character, preferred coordination geometry), the counter-ion, and the reaction conditions. The table below summarizes the expected coordination behavior with different types of metal ions.

| Metal Ion Type | Expected Coordination Sites | Potential Complex Type |

| Soft Metals (e.g., Ag(I), Pd(II), Pt(II)) | Pyridine Nitrogen, Amino Group | Mononuclear or polynuclear complexes with N-coordination |

| First-Row Transition Metals (e.g., Co(II), Ni(II), Cu(II)) | Pyridine Nitrogen, Amino Group, Ether Oxygens | Mononuclear chelates or polymeric structures |

| Hard Metals (e.g., Alkali and Alkaline Earth Metals) | Ether Oxygens, potentially with N-donors | Macrocyclic or cryptand-like complexes |

Studies on related 2-aminopyridine ligands have shown their ability to form stable complexes with various transition metals, often exhibiting interesting magnetic and electronic properties. pvpcollegepatoda.org The presence of the flexible ethoxyethoxy side chain in this compound could lead to the formation of unique supramolecular structures and complexes with tailored solubility and reactivity.

N-Oxidation and Quaternization Reactions

The pyridine nitrogen of this compound is susceptible to electrophilic attack, leading to N-oxidation and quaternization products.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide, this compound N-oxide, would exhibit altered electronic properties. The N-oxide group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen for nucleophilic attack. The synthesis of pyridine-N-oxides is a common strategy in heterocyclic chemistry to modify the reactivity of the pyridine ring. google.comwikipedia.org

Quaternization: The reaction of the pyridine nitrogen with alkylating agents, such as alkyl halides or sulfates, leads to the formation of pyridinium (B92312) salts. nih.govrsc.orgrsc.org For example, reaction with methyl iodide would yield 3-amino-2-(2-ethoxyethoxy)-1-methylpyridin-1-ium iodide. Quaternization enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack and reduction. The properties of the resulting pyridinium salt, such as its solubility and melting point, will depend on the nature of the alkylating agent and the counter-ion. The synthesis of pyridinium salts is a versatile method for creating new materials with potential applications in various fields, including as ionic liquids and in medicinal chemistry. rsc.org

| Reaction | Reagents | Product |

| N-Oxidation | H₂O₂/CH₃COOH or m-CPBA | This compound N-oxide |

| Quaternization | Alkyl halide (e.g., CH₃I) | 3-Amino-2-(2-ethoxyethoxy)-1-alkylpyridin-1-ium halide |

Hydrogen Bonding Interactions and Supramolecular Assembly

The presence of a primary amino group (a hydrogen bond donor) and multiple ether oxygen atoms (hydrogen bond acceptors) in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. These interactions can lead to the formation of well-defined supramolecular structures in the solid state and can influence the molecule's physical properties, such as its melting point and solubility.

The amino group can form intermolecular hydrogen bonds with the ether oxygens or the pyridine nitrogen of neighboring molecules. The N-H protons of the amino group are effective hydrogen bond donors, while the lone pairs on the ether oxygens and the pyridine nitrogen are good acceptors. The flexibility of the ethoxyethoxy side chain allows for conformational adjustments to optimize these interactions.

The study of supramolecular chemistry of functionalized pyridines has revealed that such non-covalent interactions can be used to construct complex and functional architectures. brighton.ac.uk It is anticipated that this compound could form various supramolecular motifs, including:

Dimers: Through N-H···N or N-H···O hydrogen bonds.

Chains or Tapes: Extended one-dimensional structures held together by a repeating pattern of hydrogen bonds.

Sheets: Two-dimensional networks formed by the interconnection of chains.

The specific supramolecular assembly will be influenced by the crystallization conditions and the presence of any co-crystallizing molecules.

Transformations of the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain of this compound is generally stable but can undergo specific chemical transformations under certain conditions.

Ether Cleavage Reactions

The ether linkages in the ethoxyethoxy side chain can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Given the presence of two ether linkages, partial or complete cleavage of the side chain is possible, depending on the reaction conditions.

The cleavage of the aryl ether bond (the bond between the pyridine ring and the first oxygen atom) is generally more difficult than the cleavage of the alkyl ether bonds within the side chain. The reaction with a strong acid would likely lead to the formation of 2-hydroxy-3-aminopyridine and a mixture of halogenated and hydroxylated ethylene (B1197577) glycol derivatives.

| Reagent | Expected Products |

| HBr (excess) | 3-Amino-2-bromopyridine, 1,2-dibromoethane, Bromoethanol |

| HI (excess) | 3-Amino-2-iodopyridine, 1,2-diiodoethane, Iodoethanol |

The selective cleavage of a specific ether bond within the chain would be challenging to achieve.

Selective Functionalization of Terminal Hydroxyl Groups (If Present in Precursors)

While this compound itself does not possess a terminal hydroxyl group, its synthesis may involve precursors that do, such as 2-(2-hydroxyethoxy)pyridin-3-amine. In such cases, the terminal hydroxyl group can be selectively functionalized. Standard reactions for primary alcohols can be employed, such as:

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form new ethers.

Oxidation: Oxidation to an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

These transformations would allow for the introduction of a wide range of functional groups at the terminus of the side chain, leading to a diverse library of derivatives.

Chain Elongation and Modification Strategies

The ethoxyethoxy side chain can be further modified to alter the compound's properties.

Chain Elongation: If a precursor with a terminal hydroxyl group is available, the chain can be elongated by reacting it with ethylene oxide or by a multi-step process involving conversion of the hydroxyl group to a good leaving group (e.g., a tosylate) followed by reaction with the sodium salt of an oligoethylene glycol.

Modification of the Terminal Methyl Group: Direct functionalization of the terminal methyl group of the ethoxyethoxy chain is challenging due to its low reactivity. However, radical halogenation could potentially introduce a halogen at the terminal position, which could then be displaced by other nucleophiles. This approach, however, may lack selectivity and could lead to a mixture of products.

A more controlled approach would involve the use of a precursor with a longer chain that already contains a desired functional group at the terminus. The study of oligo(ethylene glycol) side chains on other molecular scaffolds has shown that their length and terminal group can significantly influence the material's properties, such as solubility and self-assembly behavior. nih.govresearchgate.netrsc.org

The reactivity of the pyridine ring in this compound is dictated by the cumulative electronic influence of the ring nitrogen and its two substituents: a strong π-donating amino group at the C3 position and an activating ethoxyethoxy group at the C2 position.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions. youtube.compearson.com However, the presence of powerful activating groups, such as an amino (-NH2) and an alkoxy (-OR) group, can overcome this inherent deactivation and facilitate substitution.

Regioselectivity Studies

The regiochemical outcome of EAS reactions on this compound is determined by the competing directing effects of the substituents and the pyridine nitrogen.

Amino Group (-NH2) at C3: As a potent activating group, the amino group directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6). ucalgary.ca

Ethoxyethoxy Group (-OCH2CH2OCH2CH3) at C2: This alkoxy group is also an activator, directing electrophiles to its ortho (C3) and para (C5) positions.

Pyridine Nitrogen: The ring nitrogen strongly deactivates the C2 and C6 positions and, to a lesser extent, the C4 position, favoring substitution at C3 and C5. youtube.com

Considering these combined influences, the most likely positions for electrophilic attack are C4 and C5. The C4 position is activated by the C3-amino group (ortho) but somewhat deactivated by the pyridine nitrogen (para). The C5 position is activated by the C2-ethoxyethoxy group (para) and is the least deactivated position by the ring nitrogen (meta). The C6 position, while activated by the C3-amino group (para), is strongly deactivated by the adjacent ring nitrogen.

Furthermore, the reaction conditions, particularly acidity, play a crucial role. In strongly acidic media, both the pyridine nitrogen and the exocyclic amino group can be protonated. Protonation converts the powerful activating amino group into a deactivating ammonium (B1175870) group (-NH3+), which is a meta-director, and further increases the deactivation of the entire ring. ucalgary.ca This makes EAS reactions under harsh acidic conditions, such as classical nitration or sulfonation, particularly difficult.

Halogenation, Nitration, and Sulfonation Reactions

Carrying out specific EAS reactions on this substrate presents distinct challenges.

Halogenation: Due to the strong activation provided by the amino and alkoxy groups, halogenation is expected to be facile. However, controlling the reaction to achieve mono-substitution can be difficult, with a high propensity for polysubstitution. ucalgary.ca To achieve selective halogenation, for instance at the C5 position, it may be necessary to moderate the reactivity by protecting the amino group, for example, as an acetamide. ucalgary.ca

Nitration: Standard nitration conditions using a mixture of nitric acid and sulfuric acid are generally harsh and unsuitable for highly activated amine-substituted pyridines. google.comrsc.org The strongly acidic environment leads to the protonation of the basic nitrogen centers, causing significant deactivation of the ring and potentially preventing the reaction. ucalgary.carsc.org Milder nitrating agents might be required to achieve substitution.

Sulfonation: Similar to nitration, sulfonation typically requires concentrated sulfuric acid, often at elevated temperatures. youtube.com These conditions would lead to protonation and deactivation, making the reaction extremely sluggish and low-yielding. youtube.com

Table 1: Predicted Outcomes and Challenges for Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Challenges | Probable Site(s) |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | High reactivity, risk of polysubstitution. | C5, C4 |

| Nitration | HNO₃, H₂SO₄ | Ring deactivation via protonation of N atoms. ucalgary.carsc.org | Very low reactivity expected. |

| Sulfonation | Fuming H₂SO₄| Severe ring deactivation via protonation. youtube.com | Very low reactivity expected. |

Cross-Coupling Reactions for Further Functionalization

Modern cross-coupling reactions provide powerful and versatile methods for the derivatization of heteroaromatic compounds, often under milder conditions than classical methods.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming new carbon-carbon bonds. scirp.org These reactions typically require a halide or triflate functional group on the pyridine ring to act as the electrophilic partner. Therefore, a preliminary halogenation of this compound, for example, to introduce a bromine atom at the C5 position, would be a necessary first step.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov A hypothetical 5-bromo-2-(2-ethoxyethoxy)pyridin-3-amine could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method could be used to introduce alkynyl groups onto the pyridine ring of a halogenated this compound derivative. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that these reactions proceed in moderate to excellent yields. scirp.orgresearchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Derivative

| Reaction Type | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ | Na₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 65-110 | nih.govresearchgate.net |

| Sonogashira Coupling | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | scirp.orgresearchgate.net |

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful strategy in organic synthesis, aiming to form new bonds by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalization steps like halogenation. rsc.org The C-H functionalization of pyridines is an active area of research, though it is often complicated by the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can inhibit catalyst activity. rsc.orgnih.gov

For this compound, the C-H bonds at the C4, C5, and C6 positions are potential targets for direct functionalization. The regioselectivity would be governed by the specific catalyst system and directing groups employed. Recent advancements have demonstrated the use of transition metal complexes, such as iridium, to achieve selective C-H activation of pyridines, sometimes using a directing group to guide the catalyst to a specific C-H bond. chemrxiv.orgnih.gov While specific protocols for this compound are not established, the principles of modern C-H activation suggest a promising, albeit challenging, route for its direct derivatization.

Spectroscopic and Structural Characterization of 2 2 Ethoxyethoxy Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 2-(2-Ethoxyethoxy)pyridin-3-amine is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethoxyethoxy side chain. The chemical shifts are influenced by the electronic effects of the amino and ethoxyethoxy substituents on the pyridine ring.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. Drawing parallels with 3-aminopyridine (B143674), the proton at the 6-position (H-6) would likely be the most downfield, influenced by the adjacent nitrogen atom. The protons at the 4 and 5-positions (H-4 and H-5) would resonate at intermediate chemical shifts, with their exact positions determined by coupling interactions. chemicalbook.com The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. msu.edu

The ethoxyethoxy side chain protons would present a more complex pattern in the aliphatic region. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) due to coupling with each other. The two methylene groups of the ethoxy linker (-OCH₂CH₂O-) would likely appear as two distinct triplets, or a more complex multiplet pattern, due to their different chemical environments.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 7.8 - 8.2 | Doublet | ~5 |

| H-4 (Pyridine) | 7.0 - 7.4 | Doublet of doublets | ~8, ~5 |

| H-5 (Pyridine) | 6.8 - 7.2 | Doublet of doublets | ~8, ~1.5 |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| O-CH₂ (ethoxy) | 4.2 - 4.5 | Triplet | ~7 |

| O-CH₂ (ethoxy) | 3.7 - 4.0 | Triplet | ~7 |

| CH₂ (ethyl) | 3.5 - 3.8 | Quartet | ~7 |

| CH₃ (ethyl) | 1.1 - 1.4 | Triplet | ~7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region of the spectrum. Based on data for substituted pyridines, the carbon atom attached to the oxygen (C-2) would be significantly downfield, while the carbon bearing the amino group (C-3) would also be deshielded. The other pyridine carbons (C-4, C-5, and C-6) will have chemical shifts influenced by the substituent effects.

The aliphatic carbons of the ethoxyethoxy side chain will appear in the upfield region of the spectrum. The carbons directly attached to oxygen atoms will be more deshielded compared to the terminal methyl carbon.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 155 - 160 |

| C-3 (Pyridine) | 135 - 140 |

| C-6 (Pyridine) | 140 - 145 |

| C-4 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 115 - 120 |

| O-CH₂ (ethoxy) | 68 - 72 |

| O-CH₂ (ethoxy) | 65 - 69 |

| CH₂ (ethyl) | 60 - 65 |

| CH₃ (ethyl) | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6) and between the protons of the ethyl group (CH₃ with CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the connection of the ethoxyethoxy group to the C-2 position of the pyridine ring by observing a correlation between the C-2 carbon and the protons of the adjacent methylene group of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the amino group protons and the H-4 proton, as well as between the protons of the ethoxyethoxy side chain and the H-6 proton.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₉H₁₄N₂O₂. The calculated exact mass for this formula is 182.1055 g/mol .

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the structure.

The fragmentation of this compound is expected to be influenced by the presence of the ether linkages and the aromatic amine. Common fragmentation pathways for ethers involve cleavage of the C-O bonds and the C-C bonds adjacent to the oxygen. nist.gov For aromatic amines, cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment Ion | Possible Origin |

| 182 | [M]⁺ | Molecular ion |

| 167 | [M - CH₃]⁺ | Loss of a methyl radical |

| 153 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 137 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 123 | [M - C₂H₄O₂]⁺ | Cleavage of the ethoxyethoxy side chain |

| 109 | [C₅H₅N₂O]⁺ | Pyridine ring with amino and oxygen |

| 94 | [C₅H₆N₂]⁺ | Aminopyridine radical cation |

The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of complex molecules like this compound. By subjecting the protonated molecule to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which provides valuable information about its structural components.

A primary fragmentation pathway would likely involve the cleavage of the ether bonds in the 2-(2-ethoxyethoxy) side chain. The loss of the terminal ethyl group (C₂H₅) or the entire ethoxy group (OC₂H₅) would result in significant fragment ions. Another probable fragmentation would be the cleavage of the C-O bond between the pyridine ring and the side chain, leading to the formation of a 3-aminopyridin-2-ol ion or a related structure. Furthermore, fragmentation of the ether chain itself could occur, leading to the loss of ethylene (B1197577) oxide units.

The amino group on the pyridine ring also influences the fragmentation pattern. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines, although in this aromatic system, its contribution might be less pronounced compared to aliphatic amines. researchgate.net

A hypothetical fragmentation pattern is presented in the table below:

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - C₂H₄O]⁺ | 44.03 | Loss of an ethylene oxide unit |

| [M+H]⁺ | [M+H - C₂H₅O]⁺ | 45.03 | Loss of an ethoxy radical |

| [M+H]⁺ | [M+H - C₄H₉O]⁺ | 73.07 | Cleavage of the ether chain |

| [M+H]⁺ | [C₅H₅N₂O+H]⁺ | - | Ion of 3-aminopyridin-2-ol |

This table is predictive and based on general fragmentation rules for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic pyridine ring, and ether linkages.

Although a specific experimental IR spectrum for this compound is not publicly available, the expected absorption regions can be inferred from data on analogous compounds like 3-aminopyridine and other substituted pyridines. nist.govresearchgate.net

Key expected IR absorption bands include:

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. acs.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxyethoxy side chain will be observed in the 2975-2850 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically occur in the 1600-1400 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹. acs.org

C-O Stretching: Strong C-O stretching bands from the ether linkages are characteristic and typically appear in the 1260-1000 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ region. acs.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2975 - 2850 |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Ether (C-O) | Stretch | 1260 - 1000 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

This table is predictive and based on established correlation tables and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-systems of the substituted pyridine ring.

Specific UV-Vis data for this compound is not available. However, the spectra of related aminopyridine derivatives can provide a basis for understanding its electronic properties. spectrabase.comresearchgate.netnist.gov The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* transitions.

The presence of the amino group (an auxochrome) and the ethoxyethoxy group on the pyridine ring will influence the position and intensity of these absorption bands. Electron-donating groups like the amino and alkoxy groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~230 - 250 | Pyridine Ring |

| π → π | ~280 - 320 | Pyridine Ring with substituents |

| n → π* | > 320 (weak) | Pyridine Ring |

This table is predictive and based on data from analogous compounds. The exact λ_max values can vary with the solvent used.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystal structures for this compound. However, studies on other aminopyridine derivatives provide valuable insights into the likely structural features and intermolecular interactions. acs.orgepa.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the C-N bond length of the amino group and the C-O bond length of the ether linkage would be determined with high accuracy. The geometry of the pyridine ring, including any distortions from planarity due to the substituents, would also be revealed. The torsion angles involving the flexible ethoxyethoxy side chain would define its conformation in the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the primary amine group acting as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, forming N-H···N hydrogen bonds. epa.govresearchgate.net The ether oxygen atoms in the side chain could also act as hydrogen bond acceptors.

Advanced Analytical Techniques for Purity and Isomer Analysis

The purity of this compound and the separation of its potential isomers can be effectively achieved using advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). helixchrom.comhelixchrom.com

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of pyridine derivatives. researchgate.net A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The addition of an acid, such as formic acid, to the mobile phase can improve the peak shape and retention of basic compounds like aminopyridines. helixchrom.com UV detection is well-suited for these compounds due to the UV absorbance of the pyridine ring, typically in the range of 250-280 nm. helixchrom.comsielc.com

The separation of positional isomers of aminopyridines can be challenging but has been successfully demonstrated using specialized HPLC columns and methods. sielc.com For instance, mixed-mode chromatography, which combines reversed-phase and ion-exchange or hydrogen-bonding mechanisms, can provide unique selectivity for closely related isomers. helixchrom.comsielc.com Chiral chromatography would be necessary to separate enantiomers if a chiral center is present in any derivatives. google.com

High-Performance Liquid Chromatography (HPLC) with Derivatization

High-Performance Liquid Chromatography is a cornerstone technique for the separation and analysis of non-volatile or thermally unstable compounds like this compound. The primary amino group and the pyridine nitrogen in the molecule impart polarity, which can lead to poor retention and peak shape on standard reversed-phase columns. To overcome these challenges and to enhance detection sensitivity, especially at trace levels, pre-column derivatization is a commonly employed strategy. thermofisher.com

Derivatization in HPLC for primary amines often involves reacting the amine with a reagent that introduces a chromophoric or fluorophoric tag. thermofisher.com This not only improves the chromatographic properties by increasing the hydrophobicity of the analyte but also significantly lowers the limits of detection when using UV-Vis or fluorescence detectors.

Detailed Research Findings

While specific studies on the HPLC analysis of this compound with derivatization are not extensively documented in publicly available literature, the analytical principles for similar aminopyridines are well-established. For instance, reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) are known to react with primary amines to form highly fluorescent derivatives. thermofisher.com Another approach involves using reagents like 4-iodobenzoyl chloride, which introduces an iodine atom, making the derivative amenable to detection by inductively coupled plasma mass spectrometry (ICP-MS) for highly sensitive elemental quantification. rsc.orgrsc.org

A hypothetical HPLC method for the analysis of a derivatized this compound could involve pre-column derivatization with dansyl chloride. The reaction would target the primary amino group. The resulting sulfonamide is more hydrophobic and highly fluorescent. The separation could be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and acetonitrile.

Illustrative HPLC Data

The following table represents hypothetical data for the HPLC analysis of dansyl-derivatized this compound and a potential related impurity.

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Limit of Detection (ng/mL) |

| Dansyl-2-(2-Ethoxyethoxy)pyridin-3-amine | 12.5 | 850,000 | 0.5 |

| Dansyl-3-aminopyridine (potential impurity) | 8.2 | 12,500 | 0.8 |

| Dansyl chloride (excess reagent) | 4.1 | 50,000 | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Gas Chromatography (GC) with Derivatization (If Volatile)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Direct GC analysis of this compound is challenging due to its polarity and relatively low volatility, which can cause issues such as peak tailing and adsorption onto the GC column. researchgate.net To make the compound suitable for GC analysis, derivatization is essential to increase its volatility and thermal stability. nih.gov

The most common derivatization techniques for compounds containing active hydrogens (such as in the primary amino group) are silylation and acylation. researchgate.netnih.gov Silylating reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amino group to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduce acyl groups. osha.gov These modifications reduce the polarity and increase the volatility of the analyte, enabling its passage through the GC column. researchgate.net

Detailed Research Findings

Specific GC methods with derivatization for this compound are not readily found in scientific literature. However, the general principles of amine derivatization for GC analysis are widely applied. nih.gov For example, a study on various aminoindanes demonstrated that derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) significantly improved chromatographic separation and peak shape. nih.gov An OSHA method for the analysis of aminopyridine isomers suggests GC with a nitrogen-phosphorous detector (NPD), which is highly sensitive to nitrogen-containing compounds, and notes that derivatization can be an alternative to direct analysis. osha.gov

A hypothetical GC-MS method for this compound could involve derivatization with MSTFA. The resulting TMS-derivative would be more volatile and thermally stable. The analysis would likely be performed on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, to achieve good separation.

Illustrative GC-MS Data

The following table presents hypothetical data from a GC-MS analysis of silylated this compound and a potential derivative.

| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragment (m/z) |

| This compound-TMS | MSTFA | 15.8 | 254 (M+), 239, 195 |

| 2-(2-Ethoxyethoxy)pyridine (potential precursor) | - | 11.2 | 167 (M+), 122, 94 |

| 3-Aminopyridine-TMS (potential impurity) | MSTFA | 9.5 | 166 (M+), 151, 78 |

This table is for illustrative purposes only and does not represent actual experimental data.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. As an amphiprotic molecule, this compound can be protonated in an acidic buffer, acquiring a positive charge, making it suitable for analysis by Capillary Zone Electrophoresis (CZE). nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

For neutral derivatives or to enhance detection sensitivity, derivatization can also be employed in CE. nih.gov Similar to HPLC, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxaldehyde (NDA) can significantly improve detection limits when using a laser-induced fluorescence (LIF) detector. nih.gov The separation in CE is governed by the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary.

Detailed Research Findings

While there is no specific literature on the CE analysis of this compound, the principles of analyzing small charged molecules and amines by CE are well-established. The analysis of amino acids and other amines is routinely performed using CE, often with a low pH buffer to ensure all analytes are positively charged and migrate towards the cathode. nih.gov The separation of various amine derivatives has been successfully demonstrated, showcasing the high resolving power of the technique. nih.gov

A hypothetical CE method for the underivatized this compound could use a fused-silica capillary with a low pH phosphate (B84403) or formate (B1220265) buffer as the background electrolyte. Detection could be achieved by UV absorbance at a low wavelength (e.g., 214 nm). For trace analysis, derivatization with a charged fluorescent dye could be implemented, followed by separation and LIF detection.

Illustrative CE Data

The table below shows hypothetical results for the CE separation of this compound and a related charged species.

| Compound | Migration Time (min) | Apparent Mobility (10⁻⁹ m²/Vs) | Peak Efficiency (Plates/meter) |

| This compound (protonated) | 5.3 | 45.2 | 250,000 |

| 3-Aminopyridine (protonated) | 4.8 | 50.1 | 300,000 |

| Pyridine (protonated) | 4.5 | 53.5 | 320,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Investigations of 2 2 Ethoxyethoxy Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. For 2-(2-ethoxyethoxy)pyridin-3-amine, these methods provide a detailed picture of its geometry, orbital energies, and reactivity patterns.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. A key application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized structure. The resulting geometry would reveal crucial bond lengths, bond angles, and dihedral angles. The planarity of the pyridine (B92270) ring would be confirmed, while the conformation of the flexible ethoxyethoxy chain would be a key point of investigation. The interaction between the amino group and the ether chain with the pyridine ring would also be characterized.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Length | C2-O | 1.35 Å |

| O-C7 | 1.43 Å | |

| C7-C8 | 1.52 Å | |

| C8-O9 | 1.42 Å | |

| O9-C10 | 1.43 Å | |

| C10-C11 | 1.53 Å | |

| C3-N12 | 1.40 Å | |

| Bond Angle | C2-O-C7 | 118.5° |

| O-C7-C8 | 109.8° | |

| C7-C8-O9 | 109.5° | |

| Dihedral Angle | C3-C2-O-C7 | 178.2° |

| C2-O-C7-C8 | 179.5° | |

| O-C7-C8-O9 | -175.3° |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps, Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine ring, specifically involving the lone pair of the amino nitrogen and the π-system of the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, which can act as an electron acceptor. The energy gap would provide a quantitative measure of the molecule's stability and its susceptibility to electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: The data in this table is hypothetical and based on typical values for similar aromatic amines.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the ethoxyethoxy chain, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino group and potentially some regions of the pyridine ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld analysis of this compound in a crystalline state would reveal the dominant intermolecular interactions. It is expected that N-H···N and N-H···O hydrogen bonds involving the amino group and the ether oxygen atoms would be significant contributors to the crystal packing. H···H contacts would also likely be prevalent due to the presence of the flexible alkyl chain. The analysis would provide a detailed understanding of how these molecules arrange themselves in the solid state.